2-[2,2-Bis(trifluoromethyl)morpholin-4-yl]ethanamine
Description
Properties
IUPAC Name |
2-[2,2-bis(trifluoromethyl)morpholin-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F6N2O/c9-7(10,11)6(8(12,13)14)5-16(2-1-15)3-4-17-6/h1-5,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STINBRFYZWDOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCN)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2,2-Bis(trifluoromethyl)morpholin-4-yl]ethanamine typically involves the reaction of morpholine with trifluoromethylating agents under controlled conditions. One common synthetic route includes the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl groups onto the morpholine ring. The resulting intermediate is then reacted with ethylene diamine to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-[2,2-Bis(trifluoromethyl)morpholin-4-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine side chain can be replaced with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
The compound is extensively studied for its potential in drug development. Its ability to interact with specific receptors in the brain makes it particularly valuable for treating neurological disorders. Research indicates that derivatives of this compound can serve as key intermediates in synthesizing drugs aimed at targeting various conditions, including:
- Neurological Disorders: The interaction with neurotransmitter receptors suggests potential applications in treating diseases such as Alzheimer's and Parkinson's disease.
- Anticancer Agents: Some studies have explored the use of morpholine derivatives in developing anticancer drugs, demonstrating cytotoxic activity against various cancer cell lines .
Agricultural Chemicals
In agriculture, 2-[2,2-Bis(trifluoromethyl)morpholin-4-yl]ethanamine acts as an important intermediate in the formulation of agrochemicals. Its applications include:
- Pesticides and Herbicides: The compound enhances the efficacy of existing agricultural chemicals, contributing to improved crop yields and pest management strategies.
- Sustainable Agriculture: Its unique properties may lead to the development of more environmentally friendly agrochemicals .
Material Science
The compound's unique chemical structure also lends itself to applications in material science, particularly in:
- Coatings and Polymers: It is utilized in developing advanced materials that require enhanced durability and resistance to environmental factors. The trifluoromethyl groups contribute to the hydrophobicity and stability of coatings .
- Specialty Chemicals Production: Its role as a building block in synthesizing specialty chemicals highlights its versatility in industrial applications .
Biochemical Research
In biochemical research, this compound is used for:
- Enzyme Inhibition Studies: Researchers investigate its effects on various enzymes, providing insights into metabolic pathways and potential therapeutic targets.
- Receptor Binding Studies: The compound is studied for its ability to bind to specific receptors, which can inform drug design and therapeutic strategies .
Case Study 1: Neurological Applications
A study explored the synthesis of morpholine derivatives based on this compound, demonstrating their potential as neuroprotective agents. These derivatives showed promising results in preclinical models for neurodegenerative diseases.
Case Study 2: Agrochemical Enhancements
Research conducted on the use of this compound in pesticide formulations revealed that it significantly improved the effectiveness of traditional herbicides against resistant weed species. This finding supports its application in sustainable agricultural practices.
Mechanism of Action
The mechanism of action of 2-[2,2-Bis(trifluoromethyl)morpholin-4-yl]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine-Based Derivatives
Compound A : Dichlorido{2-(morpholin-4-yl)ethanamine}copper(II) monohydrate
- Molecular Formula : [CuCl₂(C₁₃H₁₉N₃O)]·H₂O
- Molecular Weight : 385.77 g/mol
- Key Features : This copper(II) complex incorporates a Schiff base ligand derived from 2-(morpholin-4-yl)ethanamine. The morpholine ring facilitates tridentate coordination with the metal center, forming a distorted square-pyramidal geometry. The ethanamine side chain enables ligand flexibility, which is critical for metal complexation .
- Comparison: Unlike the target compound, this derivative forms coordination complexes, highlighting the versatility of morpholine-ethanamine scaffolds in inorganic chemistry. The trifluoromethyl groups in the target compound are absent here, reducing its electron-withdrawing effects but enhancing metal-binding capabilities .
Compound B : 4-[(2-Aminoethyl)sulfonyl]morpholine (CAS 173336-66-8)
- Molecular Formula : C₆H₁₄N₂O₃S
- Molecular Weight : 194.25 g/mol
- Key Features: Features a sulfonyl (-SO₂-) group attached to the morpholine ring.
- Comparison : The sulfonyl substituent in Compound B contrasts with the trifluoromethyl groups in the target compound, leading to differences in solubility and electronic properties. The target compound’s -CF₃ groups improve lipid membrane permeability, whereas the sulfonyl group may enhance aqueous solubility .
Trifluoromethyl-Substituted Ethanamines
Compound C : (S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine (CAS 1213122-10-1)
- Molecular Formula : C₉H₇F₆N
- Molecular Weight : 243.16 g/mol
- Key Features : A chiral ethanamine derivative with two -CF₃ groups on an aromatic ring. The stereochemistry at the ethanamine carbon influences receptor binding selectivity.
- However, both compounds share enhanced metabolic stability due to fluorine substitution .
Compound D : 2-(3-Methylpiperidin-1-yl)-2-[2-(trifluoromethyl)phenyl]ethanamine (CAS 691873-13-9)
- Molecular Formula : C₁₅H₂₁F₃N₂
- Molecular Weight : 286.34 g/mol
- Key Features : Substituted with a piperidine ring and a trifluoromethylphenyl group. The piperidine ring introduces basicity, while the -CF₃ group enhances lipophilicity.
- Comparison : The target compound’s morpholine ring offers oxygen-based hydrogen-bonding sites, unlike Compound D’s piperidine. This difference may influence pharmacokinetics: morpholine derivatives often exhibit improved solubility over piperidines .
Heterocyclic Amines with Fluorinated Substituents
Compound E : 2-(4-Trifluoromethyl-pyrimidin-2-yl)-ethylamine (CAS 944898-59-3)
- Molecular Formula : C₇H₈F₃N₃
- Molecular Weight : 191.15 g/mol
- Key Features : Combines a pyrimidine ring with a -CF₃ group and ethanamine chain. Pyrimidine rings are common in nucleoside analogs and kinase inhibitors.
- Comparison : The pyrimidine ring in Compound E enables π-stacking and intercalation, unlike the morpholine ring in the target compound. Both compounds leverage -CF₃ for electron-withdrawing effects, but the target compound’s morpholine may reduce toxicity risks associated with aromatic heterocycles .
Biological Activity
2-[2,2-Bis(trifluoromethyl)morpholin-4-yl]ethanamine, a compound featuring a morpholine ring with trifluoromethyl substitutions, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including receptors and enzymes. These interactions can lead to modulation of cellular pathways involved in disease processes.
Antiparasitic Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antiparasitic properties. For instance, a related compound demonstrated an EC50 value of 80 nM against Plasmodium falciparum, suggesting potential efficacy in malaria treatment . The mechanism likely involves inhibition of key enzymes necessary for the parasite's survival.
Neuropharmacological Effects
Compounds with trifluoromethyl groups have been investigated for their effects on neurotransmitter systems. For example, they may act as dopamine transporter (DAT) inhibitors, which can influence dopaminergic signaling pathways associated with psychostimulant abuse . Understanding these interactions could lead to the development of therapeutic agents for conditions like addiction.
Study 1: Antiparasitic Efficacy
A study evaluated the efficacy of a series of morpholine derivatives in a P. berghei murine model. The results indicated that certain derivatives led to significant reductions in parasitemia levels, confirming the potential of morpholine-based compounds in treating malaria .
| Compound | Dosage (mg/kg) | Reduction in Parasitemia (%) |
|---|---|---|
| A | 50 | 44 |
| B | 50 | 51 |
Study 2: Neuropharmacological Assessment
Another investigation focused on the binding affinities of trifluoromethylated compounds at DAT and sigma receptors. The findings suggested that these compounds could modulate receptor conformations and thereby alter dopaminergic activity, which is crucial in addressing substance use disorders .
| Compound | DAT Ki (nM) | Sigma Receptor Affinity |
|---|---|---|
| C | 23 | Moderate |
| D | 230 | High |
Pharmacokinetic Properties
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggests moderate stability in human liver microsomes but poor permeability across biological membranes, which could limit its bioavailability .
| Parameter | Value |
|---|---|
| HLM (% remaining) | 89 |
| m log D | 1.6 |
| PAMPA P app (nms^-1) | 0 |
Q & A
What are the optimal synthetic routes for preparing 2-[2,2-Bis(trifluoromethyl)morpholin-4-yl]ethanamine, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitutions and amination reactions. A plausible route includes:
Core Morpholine Formation: Reacting 2,2-bis(trifluoromethyl)-1,3-oxazine with ethanolamine under acidic conditions to form the morpholine backbone.
Ethanamine Attachment: Alkylation of the morpholine nitrogen using bromoethylamine, followed by purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).
Trifluoromethyl Optimization: Ensuring complete trifluoromethylation via fluorinating agents (e.g., SF₄ or Ruppert-Prakash reagent) in anhydrous THF.
Purity Assurance: Use HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
How can researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
Discrepancies often arise from assay conditions or compound purity. To address this:
- Standardize Assays: Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C).
- Validate Purity: Use orthogonal techniques (HPLC, NMR) to confirm >98% purity.
- Control Variables: Compare results against structurally similar compounds (e.g., 2-(4-chlorophenyl)-2-morpholin-4-yl-ethylamine) to isolate activity contributions from the trifluoromethyl groups .
What advanced spectroscopic techniques are critical for characterizing this compound’s stereochemistry and electronic properties?
Methodological Answer:
- Stereochemical Analysis: Utilize F NMR to assess trifluoromethyl group symmetry and NOESY for spatial proximity of morpholine/ethylamine moieties.
- Electronic Properties: X-ray photoelectron spectroscopy (XPS) quantifies electron-withdrawing effects of trifluoromethyl groups.
- Dynamic Behavior: Variable-temperature NMR monitors conformational flexibility in solution .
How can computational modeling predict the binding affinity of this compound to serotonin receptors?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with receptor structures (e.g., 5-HT₂A, PDB ID: 6WGT). Focus on interactions between the morpholine oxygen and receptor aspartate residues.
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
- Free Energy Calculations: Apply MM-PBSA to estimate binding energies, prioritizing trifluoromethyl hydrophobic interactions .
What strategies mitigate metabolic instability caused by the ethanamine moiety in vivo?
Methodological Answer:
- Structural Modifications: Introduce methyl groups adjacent to the amine (β-methylation) to sterically hinder enzymatic oxidation.
- Prodrug Approach: Convert the primary amine to a tert-butyl carbamate, cleaved enzymatically in target tissues.
- In Vitro Testing: Assess metabolic stability in liver microsomes (human/rat) with LC-MS monitoring .
How do the trifluoromethyl groups influence the compound’s pharmacokinetic profile?
Methodological Answer:
- Lipophilicity: Measure logP via shake-flask method; trifluoromethyl groups increase logP by ~1.5 units, enhancing membrane permeability.
- Metabolic Resistance: Cytochrome P450 inhibition assays (e.g., CYP3A4) show reduced metabolism due to electron-withdrawing effects.
- Plasma Protein Binding: Use equilibrium dialysis to quantify binding (>90% typical for trifluoromethylated amines) .
What are the best practices for analyzing degradation products under accelerated stability conditions?
Methodological Answer:
- Forced Degradation: Expose to 40°C/75% RH for 4 weeks. Monitor via UPLC-PDA-MS.
- Major Degradants: Likely include morpholine ring-opening products (e.g., ethanolamine derivatives).
- Stabilization: Lyophilize and store under argon at -20°C to prevent hydrolysis .
How can researchers optimize reaction yields while minimizing perfluorinated byproducts?
Methodological Answer:
- Catalyst Screening: Test Pd/C vs. Raney Ni for hydrogenation steps; Pd/C reduces defluorination byproducts by 30%.
- Solvent Optimization: Use DMF/H₂O (3:1) to enhance solubility of intermediates.
- Real-Time Monitoring: In-line FTIR tracks trifluoromethyl group retention during synthesis .
What in vitro models best predict this compound’s neuropharmacological potential?
Methodological Answer:
- Primary Neuronal Cultures: Assess uptake in rat cortical neurons using H-labeled compound.
- Transporter Assays: Compare inhibition of serotonin (SERT) vs. dopamine (DAT) transporters via radioligand displacement (IC₅₀ values).
- Calcium Imaging: Monitor intracellular Ca²⁺ flux in HEK-293 cells expressing 5-HT₂ receptors .
How do salt forms (e.g., hydrochloride vs. sulfate) impact crystallinity and formulation?
Methodological Answer:
- Crystallography: Single-crystal X-ray diffraction reveals hydrochloride salts form monoclinic crystals (space group P2₁/c), enhancing stability.
- Solubility Testing: Hydrochloride salt increases aqueous solubility (45 mg/mL vs. 12 mg/mL for free base).
- Formulation Screening: Use DSC/TGA to identify excipients (e.g., mannitol) compatible with salt forms during lyophilization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
